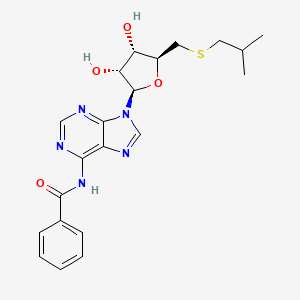![molecular formula C19H22ClN3O2 B12897317 2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol CAS No. 37020-26-1](/img/structure/B12897317.png)
2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol is a complex organic compound known for its unique chemical structure and properties This compound features an acridine core, which is a tricyclic aromatic system, substituted with a chloro and methoxy group, and linked to an aminoethanol moiety through a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic conditions.
Chlorination and Methoxylation:
Linking the Propyl Chain: The propyl chain can be introduced via nucleophilic substitution reactions, where the acridine derivative reacts with a propyl halide.
Amination and Ethanol Addition: The final step involves the reaction of the propyl-substituted acridine with ethanolamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro or carbonyl groups (if present) to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Amino or thiol-substituted acridine derivatives.
科学的研究の応用
2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe due to its aromatic structure.
Biology: Acts as a DNA intercalator, making it useful in studying DNA-protein interactions and as a potential anticancer agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
作用機序
The compound exerts its effects primarily through intercalation into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The chloro and methoxy groups enhance its binding affinity and specificity for certain DNA sequences.
類似化合物との比較
Similar Compounds
9-Aminoacridine: Another DNA intercalator but lacks the chloro and methoxy groups, making it less specific.
Quinacrine: Similar structure but with different substituents, used as an antimalarial drug.
Acriflavine: Contains acridine core but with different functional groups, used as an antiseptic.
Uniqueness
2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol is unique due to its specific substituents that enhance its DNA binding properties and potential therapeutic applications. The presence of the chloro and methoxy groups provides additional sites for interaction with biological molecules, increasing its efficacy and specificity compared to other acridine derivatives.
特性
CAS番号 |
37020-26-1 |
|---|---|
分子式 |
C19H22ClN3O2 |
分子量 |
359.8 g/mol |
IUPAC名 |
2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]ethanol |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-14-4-6-17-16(12-14)19(22-8-2-7-21-9-10-24)15-5-3-13(20)11-18(15)23-17/h3-6,11-12,21,24H,2,7-10H2,1H3,(H,22,23) |
InChIキー |
DNKBUJPNQWHIHC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)


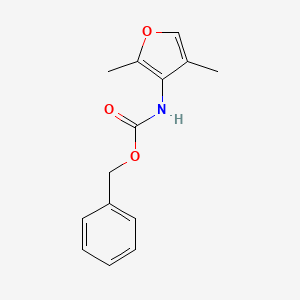
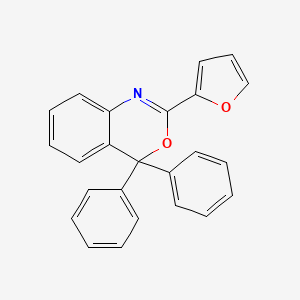
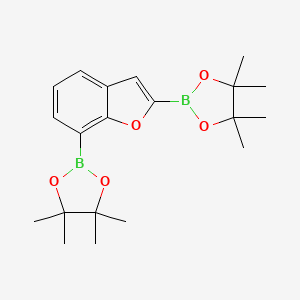
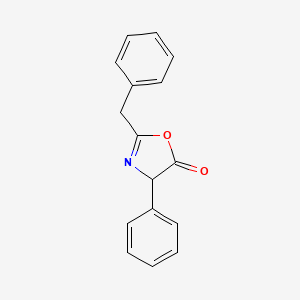
![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)
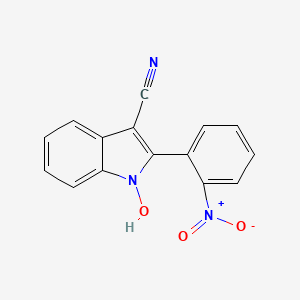

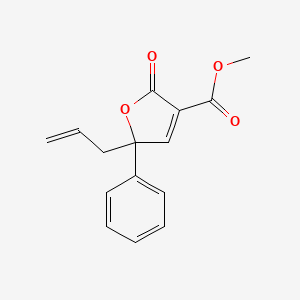
![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
